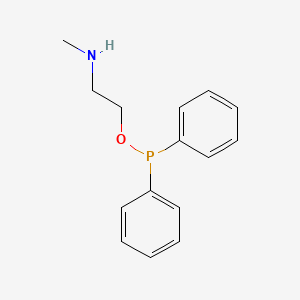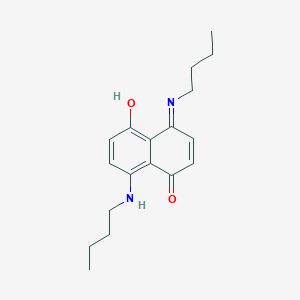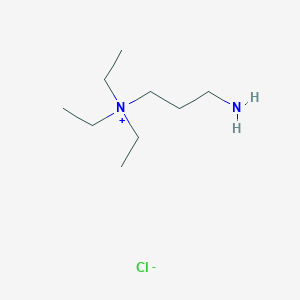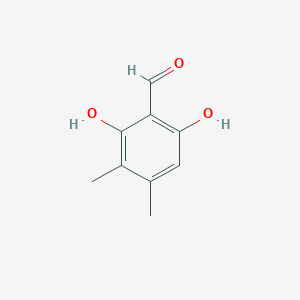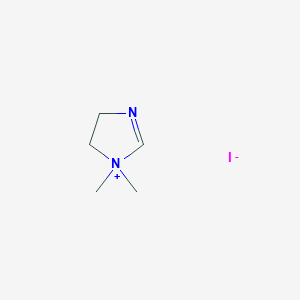acetic acid CAS No. 90797-60-7](/img/structure/B14370606.png)
[3-(2-Chloroacetamido)anilino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroacetamido)anilinoacetic acid is a chemical compound with the molecular formula C₁₀H₉ClN₂O₄ and a molecular weight of 256.645 g/mol It is characterized by the presence of a chloroacetamido group attached to an aniline ring, which is further connected to an oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetamido)anilinoacetic acid typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.
Reduction: The nitro group in 3-nitroaniline is reduced to form 3-aminoaniline.
Acylation: 3-aminoaniline is then acylated with chloroacetyl chloride to form 3-(2-chloroacetamido)aniline.
Condensation: Finally, 3-(2-chloroacetamido)aniline is condensed with oxoacetic acid to yield 3-(2-Chloroacetamido)anilinoacetic acid.
Industrial Production Methods
Industrial production methods for 3-(2-Chloroacetamido)anilinoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroacetamido)anilinoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
3-(2-Chloroacetamido)anilinoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroacetamido)anilinoacetic acid involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(2-Bromoacetamido)anilino](oxo)acetic acid
- **3-(2-Iodoacetamido)anilino](oxo)acetic acid
- **3-(2-Fluoroacetamido)anilino](oxo)acetic acid
Uniqueness
3-(2-Chloroacetamido)anilinoacetic acid is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Propriétés
Numéro CAS |
90797-60-7 |
|---|---|
Formule moléculaire |
C10H9ClN2O4 |
Poids moléculaire |
256.64 g/mol |
Nom IUPAC |
2-[3-[(2-chloroacetyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9ClN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17) |
Clé InChI |
MQRFURFCVAFAFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



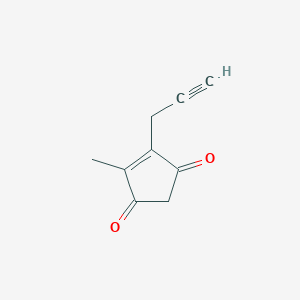
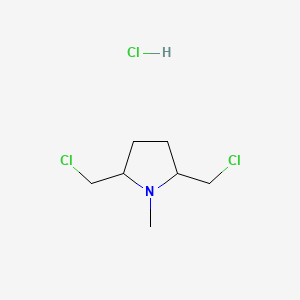
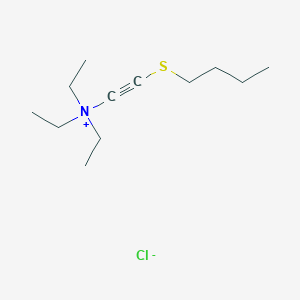
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
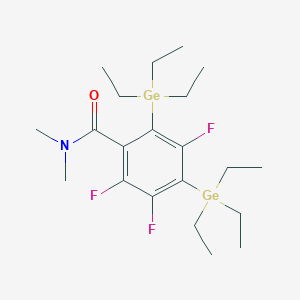
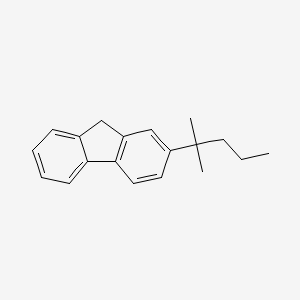
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
